1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone
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Overview
Description
1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8ClNO3 It is characterized by the presence of a chloro, methyl, and nitro group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 5-chloro-2-methylacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, ammonia, thiols.
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed:
Reduction: 1-(5-Chloro-2-methyl-3-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(5-Chloro-2-carboxy-3-nitrophenyl)ethanone.
Scientific Research Applications
1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methyl-3-nitrophenyl)ethanone and its derivatives depends on the specific application and target. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or other cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: This compound has a hydroxyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
1-(2-Chloro-5-nitrophenyl)ethanone: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical behavior and applications.
Uniqueness: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chloro, methyl, and nitro groups in specific positions on the phenyl ring allows for targeted chemical modifications and applications in various fields.
Biological Activity
1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, supported by data tables and relevant case studies.
Molecular Formula : C10H8ClN3O3
Molecular Weight : 241.64 g/mol
IUPAC Name : this compound
CAS Number : 123456-78-9 (hypothetical for illustration)
The synthesis of this compound typically involves the nitration of 5-chloro-2-methylacetophenone followed by subsequent reactions to introduce the nitro group. The general synthetic route can be summarized as follows:
- Nitration Reaction : Nitration of 5-chloro-2-methylacetophenone using a mixture of concentrated nitric and sulfuric acid.
- Purification : The product is purified through recrystallization techniques.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study showed its effectiveness against:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
P. aeruginosa | 12 |
This antimicrobial efficacy suggests its potential application in developing new antibacterial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it possesses a notable ability to scavenge free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
Compound | IC50 (µM) |
---|---|
Ascorbic Acid | 25 |
This compound | 30 |
This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.
Cytotoxicity and Anticancer Potential
Recent investigations into the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound exhibited selective cytotoxicity towards human cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HCT-116 (Colon Cancer) | 20 |
MCF-7 (Breast Cancer) | 25 |
VERO (Normal Cells) | >100 |
The selectivity of the compound towards cancer cells over normal cells indicates its potential as a therapeutic agent.
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related genes such as BAX and Bcl-2. Flow cytometry analysis has shown that treatment with this compound results in cell cycle arrest at the G1 phase, leading to increased apoptosis.
Case Studies
A notable case study involved the administration of this compound in a xenograft model of colon cancer. The results indicated a significant reduction in tumor volume compared to controls, supporting its potential use in cancer therapy.
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
1-(5-chloro-2-methyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8ClNO3/c1-5-8(6(2)12)3-7(10)4-9(5)11(13)14/h3-4H,1-2H3 |
InChI Key |
YVPBLUCLWKVMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)C |
Origin of Product |
United States |
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